molecular formula C17H16N2O4 B2534108 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 321430-64-2

1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2534108
CAS RN: 321430-64-2
M. Wt: 312.325
InChI Key: ONDAHGZPXJAXKA-PLNGDYQASA-N
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Description

1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Host–Guest Interactions in Cyclodextrin Inclusion Complexes

The interactions of cyclodextrin with solvatochromic dyes derived from barbituric and Meldrum's acids, including compounds similar to 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, were studied. These interactions were explored using UV–visible and 1H-NMR spectroscopy and compared with molecular dynamics simulations. Such studies are crucial in understanding the molecular dynamics and interactions of these complexes, which have various applications in scientific research (Tirapegui et al., 2006).

Synthesis and Characterization of Organic Phosphors

Two organic phosphors closely related to the compound , were synthesized and characterized through various spectroscopic and analytical methods. These phosphors exhibited unique photoluminescence properties, providing insights into the structural and electronic properties of such compounds. This research contributes to the understanding and development of materials with specific luminescent properties, which have broad applications in optics and material sciences (Kumar et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione have been detailed. These studies provide valuable information on the chemical properties and structural configurations of these compounds, contributing to the broader understanding of their chemical behavior and potential applications in various fields of scientific research (Asiri & Khan, 2010).

Synthesis and Antimicrobial Activity

Compounds similar to 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione have been synthesized and evaluated for their antibacterial activity against a range of microorganisms. This research is significant in the search for new antimicrobial agents, contributing to the field of medical and pharmaceutical sciences (Vijaya Laxmi et al., 2012).

Interaction with Milk Protein

A study on the interaction of derivatives of 1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione with the milk protein β-lactoglobulin has been reported. These findings are crucial for understanding the bioavailability and nutritional interactions of such compounds, which can have implications in food science and nutrition (Sepay et al., 2016).

properties

IUPAC Name

1,3-dimethyl-5-[[4-[(Z)-3-oxobut-1-enyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)4-5-12-6-8-13(9-7-12)10-14-15(21)18(2)17(23)19(3)16(14)22/h4-10H,1-3H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDAHGZPXJAXKA-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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